molecular formula C14H15N7O B2551272 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide CAS No. 1207029-98-8

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2551272
CAS No.: 1207029-98-8
M. Wt: 297.322
InChI Key: ORNZOEGYGFPJPO-UHFFFAOYSA-N
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Description

N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, combining a tetrazole moiety with a dimethylpyrazole group via an acetamide linker. The tetrazole ring is a well-known carboxylic acid bioisostere, enhancing metabolic stability and improving bioavailability in drug-like molecules . This specific molecular architecture is found in compounds actively investigated for targeting key physiological pathways. Research on structurally similar molecules indicates potential for this compound to serve as a key scaffold in developing novel therapeutic agents. Notably, acetamide derivatives incorporating pyrazole and tetrazole rings have been identified as potent activators of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels are key effectors in GPCR signaling pathways that modulate neuronal excitability, and their activators are investigated for potential applications in pain perception, epilepsy, and addiction . Furthermore, related N-aryl-2-(5-aryltetrazol-2-yl)acetamides have demonstrated significant anticancer activity in screening programs conducted by the National Cancer Institute (NCI) . The compound's mechanism of action in such contexts may involve the modulation of specific protein targets. Molecular docking studies of analogous bis-tetrazole acetamides have shown strong interactions with proteins like caspase-3 and p53, which are crucial in apoptosis and cell cycle regulation, suggesting a potential route for anti-proliferative effects . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to utilize this compound in their investigations into ion channel modulation, oncology, and other exploratory biological fields.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c1-10-7-11(2)20(17-10)8-14(22)16-12-3-5-13(6-4-12)21-9-15-18-19-21/h3-7,9H,8H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNZOEGYGFPJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(1H-tetrazol-1-yl)aniline, which is then reacted with 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid by-product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

1.1. Formation of Tetrazole Moiety

The 1H-tetrazol-1-yl group is commonly synthesized via cyclization reactions. For example, condensation of nitriles with sodium azide (NaN₃) in the presence of ZnCl₂ catalyst yields tetrazole derivatives .

Key Synthesis Steps :

  • Nitrile-Tetrazole Conversion : Reaction of nitrile precursors with NaN₃/ZnCl₂ forms tetrazole rings.

  • Aryl-Tetrazole Coupling : Ullmann-type coupling or Suzuki-Miyaura cross-coupling connects tetrazole to aryl groups (e.g., phenyl rings).

1.3. Acetamide Bridge Formation

The acetamide linkage is introduced via:

  • Amidation Reactions : Coupling of amine groups with acyl chlorides (e.g., benzoyl chloride) under basic conditions (e.g., K₂CO₃) .

  • Hydrolysis/Heterocyclization : Conversion of ester intermediates (e.g., diethyl acetate) to amides via hydrolysis and subsequent reaction with amines .

Reaction Mechanisms

The compound undergoes reactions characteristic of its functional groups:

2.1. Tetrazole Reactivity

  • Acidic Hydrogen Replacement : The acidic proton of the tetrazole (pKa ~10) can participate in deprotonation reactions .

  • Coordination Chemistry : Acts as a ligand in metal complexes due to nitrogen donors.

2.2. Pyrazole Reactivity

  • Electrophilic Substitution : The dimethyl-substituted pyrazole undergoes regioselective electrophilic substitution at the 3-position .

  • Hydrogen Bonding : The NH group in pyrazole can engage in H-bonding interactions, influencing solubility and biological activity.

2.3. Amide Reactivity

  • Hydrolysis : The acetamide group can undergo hydrolysis to carboxylic acids under acidic/basic conditions.

  • Nucleophilic Attack : The carbonyl group reacts with nucleophiles (e.g., amines, alcohols) .

3.1. Biological Target Interaction

  • Enzyme Inhibition : Pyrazole and tetrazole moieties interact with enzymes via hydrogen bonding and π-π stacking, as observed in anticonvulsant and anticancer studies .

  • Antimicrobial Activity : Thiazole-analogous compounds with similar heterocycles exhibit Gram-positive bacterial inhibition (MIC ≤31.25 µg/mL) .

3.2. Material Science

  • Coordination Polymers : The tetrazole group facilitates metal coordination, enabling applications in porous materials and sensors.

  • Corrosion Inhibition : Pyrazole derivatives with electron-donating groups (e.g., methyl) exhibit adsorption on metal surfaces, reducing corrosion .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of tetrazole and pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that the incorporation of these moieties can enhance the cytotoxicity against various cancer cell lines. A notable study demonstrated that a related compound inhibited cell proliferation in breast cancer models, with IC50 values indicating effective dosage levels for therapeutic application .

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer15.2
Compound BLung Cancer10.5

Cardiotonic Effects
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been investigated for its cardiotonic effects through the inhibition of phosphodiesterase enzymes (PDE3A and PDE3B). In vitro assays revealed that certain derivatives exhibited selective inhibition of PDE3A, leading to increased contractile function in cardiac tissues .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. A recent study evaluated a series of pyrazole-tetrazole derivatives for their antifungal activity against common pathogens such as Aspergillus niger and Candida albicans. The results indicated that these compounds could significantly inhibit fungal growth, suggesting their utility as antifungal agents .

PathogenInhibition Zone (mm)Reference
Aspergillus niger18
Candida albicans15

Antioxidant and Antidiabetic Activity

Recent investigations into the antioxidant properties of similar compounds have shown that they can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. Additionally, studies have documented their potential in managing diabetes through mechanisms involving the inhibition of alpha-amylase, which is crucial for carbohydrate metabolism .

Activity TypeEffectivenessReference
AntioxidantHigh
AntidiabeticModerate

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications in the tetrazole and pyrazole rings can lead to variations in biological activity. For instance, substituents on the phenyl ring significantly influence the compound's potency against specific targets .

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study, a derivative of this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 12 µM after 48 hours of treatment. This suggests strong potential for further development as an anticancer agent .

Case Study 2: Cardiotonic Activity
Another study focused on the cardiotonic effects of a related compound demonstrated significant increases in cardiac contractility in isolated rat heart models when treated with low concentrations of the compound. This finding supports its potential therapeutic use in heart failure management .

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide with structurally related compounds from the literature:

Compound CAS Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Features
This compound Not provided C₁₄H₁₅N₇O 313.3 Tetrazole, 3,5-dimethylpyrazole, acetamide Combines bioisosteric tetrazole and sterically hindered pyrazole; potential H-bond donor/acceptor .
Acetamide, 2-[[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]thio]-N-methyl- 606122-26-3 C₁₆H₁₇N₅OS 327.4 Phthalazine, 3,5-dimethylpyrazole, thioether, methylacetamide Thioether linkage may enhance metabolic stability; phthalazine introduces π-stacking potential .
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...ethyl)acetamide (189) Not provided C₃₀H₂₇ClF₄N₆O₃S ~683.1 (estimated) Difluoromethylpyrazole, chloroindazole, sulfonyl, hydroxybutynyl Fluorine atoms increase lipophilicity; complex substituents suggest kinase inhibition potential .

Key Structural and Functional Differences:

Tetrazole vs. Phthalazine/Thioether : The target compound’s tetrazole group offers strong hydrogen-bonding capacity, whereas the phthalazine-thioether analog (CAS 606122-26-3) prioritizes sulfur-based reactivity and aromatic stacking .

Molecular Complexity : Compound 189 includes a chloroindazole and sulfonyl group, likely tailored for high-affinity binding to enzymatic targets, contrasting with the simpler acetamide backbone of the target compound .

Research Findings

  • Hydrogen-Bonding Networks : The tetrazole and pyrazole moieties in the target compound are predicted to form extensive hydrogen-bonding patterns, akin to Etter’s graph-set analysis, which could stabilize crystal lattices or biological interactions .
  • Synthetic Flexibility : Analogous compounds (e.g., 189 ) are synthesized via coupling reactions between functionalized pyrazoles and acetamide intermediates, indicating scalable routes for the target compound .

Notes

  • Bioisosteric Potential: The tetrazole group may serve as a carboxylic acid replacement, improving metabolic stability in drug design .
  • Steric vs.
  • Limitations : Lack of explicit pharmacological or thermodynamic data for the target compound necessitates further experimental validation.

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a complex organic compound that features a combination of tetrazole and pyrazole moieties. This structural combination has been associated with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N6C_{14}H_{16}N_{6}, with a molecular weight of 284.32 g/mol. The compound is characterized by the presence of both a tetrazole ring and a pyrazole ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC14H16N6
Molecular Weight284.32 g/mol
Functional GroupsTetrazole, Pyrazole, Acetamide

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole and pyrazole rings. The synthesis can be achieved through various methods such as:

  • Cyclization Reactions : Utilizing hydrazine derivatives to form the pyrazole ring.
  • Condensation Reactions : Combining the synthesized pyrazole with a substituted phenyl acetamide to form the final compound.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. The presence of the tetrazole ring is particularly noteworthy as tetrazoles have been recognized for their potential as anti-inflammatory and anticancer agents.

Mechanism of Action :

  • The compound has been found to interact with key proteins involved in cancer pathways, such as caspase 3 and NF-kappa B , leading to apoptosis in cancer cells.
  • Molecular docking studies indicate strong binding affinities with tumor suppressor proteins like TP53 , suggesting its potential as a therapeutic agent against specific cancers.

Antimicrobial Activity

Research indicates that compounds containing both tetrazole and pyrazole rings exhibit significant antimicrobial properties. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains.

Key Findings :

  • The compound demonstrated effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) below 50 µg/mL.

Study 1: Anticancer Activity

In a recent study published in Molecular Cancer Therapeutics, this compound was tested on A431 human epidermoid carcinoma cells. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, highlighting its potential as an effective anticancer agent .

Study 2: Antimicrobial Efficacy

A study conducted on various synthesized analogs showed that this compound exhibited substantial antibacterial activity against Escherichia coli and Staphylococcus aureus. The results suggested that modifications in the structure could enhance its antimicrobial efficacy .

Q & A

Q. What are the recommended synthetic routes for N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling 4-(1H-tetrazol-1-yl)aniline with 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM). To optimize yields:

  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, temperature, solvent polarity) and identify optimal conditions .
  • Monitor intermediates via HPLC or TLC to minimize side reactions.
  • Consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as demonstrated in analogous pyrazole-acetamide syntheses .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography is essential for confirming the spatial arrangement of the tetrazole and pyrazole rings. For example, single-crystal studies of similar acetamide derivatives reveal intramolecular hydrogen bonding between the acetamide carbonyl and tetrazole N-atoms, which stabilizes the conformation .
  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the aromatic and methyl groups.
  • High-resolution mass spectrometry (HRMS) validates molecular weight, particularly for detecting impurities in the tetrazole moiety, which is prone to hydrolysis .

Q. What are the best practices for ensuring purity during synthesis and isolation?

Methodological Answer:

  • Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers.
  • Use recrystallization from ethanol/water mixtures to remove unreacted starting materials.
  • Apply thermogravimetric analysis (TGA) to assess thermal stability during drying, as residual solvents (e.g., DCM) can affect biological assay results .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of derivatives to enhance biological activity?

Methodological Answer:

  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity at the tetrazole N1 position, a common site for electrophilic substitution .
  • Perform molecular docking to model interactions with biological targets (e.g., enzymes in inflammatory pathways). For instance, pyrazole moieties in similar compounds show π-π stacking with COX-2 active sites .
  • Combine quantum mechanics/molecular mechanics (QM/MM) simulations to study solvation effects on binding affinity .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Conduct meta-analysis to identify confounding variables (e.g., cell line variability, assay protocols). For example, differences in tetrazole ring protonation states (pH-dependent) may explain inconsistent IC₅₀ values in kinase inhibition studies .
  • Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays).
  • Compare crystallographic data of ligand-target complexes to confirm binding modes, as seen in studies of structurally related pyrazole derivatives .

Q. How do structural modifications at the tetrazole and pyrazole moieties affect physicochemical properties?

Methodological Answer:

  • Tetrazole modifications : Replacing the tetrazole with a carboxyl group reduces logP but increases metabolic stability. For example, methyl substitution at the tetrazole N2 position enhances membrane permeability in analogs .
  • Pyrazole modifications : Introducing electron-withdrawing groups (e.g., Cl at C3/C5) increases electrophilicity, improving covalent binding to cysteine residues in target proteins. This approach is validated in antimalarial pyrazole-acetamide derivatives .
  • Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with solubility and bioavailability .

Q. What advanced separation technologies are suitable for isolating enantiomers or regioisomers of this compound?

Methodological Answer:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, as demonstrated for pyrazole-containing chiral acetamides .
  • Centrifugal partition chromatography (CPC) is effective for large-scale separation of regioisomers without degradation, leveraging differences in partition coefficients .
  • Crystallization-induced diastereomer resolution using chiral auxiliaries (e.g., tartaric acid derivatives) can achieve >99% enantiomeric excess .

Q. How can reaction fundamentals and reactor design improve scalability for preclinical studies?

Methodological Answer:

  • Apply microreactor technology to enhance heat/mass transfer during exothermic steps (e.g., tetrazole cyclization). This reduces byproducts compared to batch reactors .
  • Use continuous-flow systems with in-line FTIR monitoring to maintain consistent reaction parameters (e.g., residence time, temperature) .
  • Optimize catalyst loading via kinetic studies to minimize Pd contamination in Suzuki-Miyaura couplings, a common step in analog synthesis .

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